3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-10(15)7-6-9-12-11(13-16-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSBRLFVQKHLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349838 | |

| Record name | 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24088-59-3 | |

| Record name | 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic Acid: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-oxadiazole moiety is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including analgesic, anti-inflammatory, and antimicrobial activities.[1][2][3][4] This guide will detail the prevalent synthetic strategies, delve into the underlying reaction mechanisms, provide experimentally validated protocols, and discuss the critical parameters that influence the reaction outcome. The content is tailored for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the preparation of this important chemical entity.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This structural motif is considered a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[3] Consequently, derivatives of 1,2,4-oxadiazole have been extensively investigated for their therapeutic potential.[5][6][7] The title compound, this compound, incorporates both the 1,2,4-oxadiazole core and a propanoic acid side chain, making it a valuable building block for the synthesis of more complex molecules and potential drug candidates. Notably, this compound itself has demonstrated significant peripheral analgesic and anti-inflammatory properties.[2]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule points to two primary starting materials: benzamidoxime and succinic anhydride. This approach is the most widely employed and efficient method for the synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propanoic acids.[1][2][8]

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathway for the target molecule.

The forward synthesis involves a two-step, one-pot reaction. The first step is the O-acylation of the benzamidoxime by succinic anhydride to form an O-acylamidoxime intermediate.[5][6][9] This is followed by an intramolecular cyclodehydration to yield the final 1,2,4-oxadiazole ring.[10]

Reaction Mechanism

The formation of the 1,2,4-oxadiazole ring from an amidoxime and an anhydride proceeds through a well-established mechanism. The nucleophilic oxygen of the amidoxime attacks one of the carbonyl carbons of the succinic anhydride, leading to the opening of the anhydride ring and the formation of an O-acylamidoxime intermediate. This intermediate then undergoes an intramolecular cyclization via the attack of the amidoxime nitrogen on the newly formed ester carbonyl. Subsequent dehydration results in the formation of the stable aromatic 1,2,4-oxadiazole ring.

Diagram 2: Reaction Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. soc.chim.it [soc.chim.it]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid (CAS 24088-59-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid, with the CAS number 24088-59-3, is a heterocyclic compound belonging to the 1,2,4-oxadiazole class. This family of compounds has garnered significant attention in medicinal chemistry due to its role as a versatile pharmacophore and a bioisosteric equivalent for amide and ester functionalities.[1] The inherent stability of the oxadiazole ring and its capacity for diverse substitutions at the 3- and 5-positions make it a privileged scaffold in the design of novel therapeutic agents.[2] This guide provides a comprehensive overview of the synthesis, properties, and known biological activities of this specific propanoic acid derivative, offering a valuable resource for its application in research and drug discovery. The 1,2,4-oxadiazole moiety is associated with a wide spectrum of pharmacological activities, including anti-inflammatory and analgesic effects, making its derivatives, such as the title compound, promising candidates for further investigation.[2][3]

Physicochemical Properties

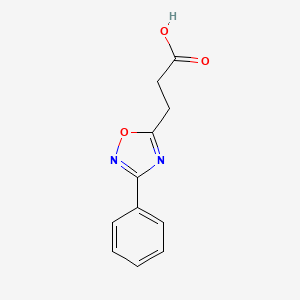

This compound is a solid at room temperature. Its core structure consists of a phenyl ring attached to the 3-position of a 1,2,4-oxadiazole ring, with a propanoic acid chain at the 5-position.

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecule.

| Property | Value | Source |

| CAS Number | 24088-59-3 | |

| Molecular Formula | C₁₁H₁₀N₂O₃ | |

| Molecular Weight | 218.21 g/mol | |

| Physical Form | Solid | |

| Melting Point | 122 - 123 °C | [4] |

Synthesis

The primary and most efficient synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propanoic acids involves the reaction of an appropriate arylamidoxime with succinic anhydride.[5][6] This method provides high yields. An improvement to this procedure utilizes focused microwave irradiation, which significantly reduces reaction times to mere minutes and simplifies the purification process, making it more environmentally friendly and cost-effective.[6]

Diagram 2: General Synthesis Workflow

A simplified overview of the synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is based on the improved method described for analogous compounds and is expected to be highly effective for the title compound.[6][7]

-

Reactant Preparation: In a suitable microwave reactor vessel, thoroughly mix benzamidoxime (1.0 equivalent) and succinic anhydride (1.1 to 1.2 equivalents).

-

Microwave Irradiation: Subject the solid mixture to focused microwave irradiation. Optimal conditions typically involve a power of 150-300 W for a duration of 2-5 minutes. The reaction should be monitored for completion.

-

Work-up and Purification:

-

After cooling, the resulting solid is dissolved in an aqueous solution of sodium bicarbonate (5-10%).

-

The solution is washed with a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, to remove any non-acidic impurities.

-

The aqueous layer is then acidified to a pH of approximately 2-3 using a dilute acid (e.g., 1M HCl or citric acid solution) to precipitate the product.[6]

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.[7]

-

Causality: The use of microwave irradiation provides rapid and efficient heating, accelerating the rate of the cyclization reaction between the amidoxime and the anhydride.[6] The aqueous work-up with base and subsequent acidification is a classic and effective method for isolating the carboxylic acid product from the reaction mixture.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy (of Methyl Ester Analog)

The ¹H NMR spectrum of the methyl ester shows two characteristic triplets for the methylene protons of the propionate chain.[8] The ¹³C NMR provides signals for the carbonyl carbon, the carbons of the phenyl and oxadiazole rings, and the aliphatic chain.

| ¹H NMR (Methyl Ester) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Phenyl-H | ~7.4-8.1 | Multiplet | - | Aromatic protons |

| -O-CH₃ | ~3.7 | Singlet | - | Methyl ester protons |

| -CH₂-COOCH₃ | ~2.9 | Triplet | ~7.0 | Methylene protons (a) |

| -Oxadiazole-CH₂- | ~3.25 | Triplet | ~7.0 | Methylene protons (b) |

| ¹³C NMR (Methyl Ester) | Chemical Shift (δ, ppm) | Assignment |

| C=O (ester) | ~172 | Carbonyl carbon |

| C-3 (oxadiazole) | ~168 | Oxadiazole ring carbon |

| C-5 (oxadiazole) | ~178 | Oxadiazole ring carbon |

| Phenyl-C | ~127-132 | Aromatic carbons |

| -O-CH₃ | ~52 | Methyl ester carbon |

| -CH₂-COOCH₃ | ~28 | Methylene carbon (a) |

| -Oxadiazole-CH₂- | ~22 | Methylene carbon (b) |

Note: The assignments for the methylene protons and carbons are based on the data provided for the methyl ester analog and may vary slightly for the free acid.[8]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid group, the C=N and C-O bonds of the oxadiazole ring, and the aromatic C-H bonds of the phenyl group.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | ~1700-1725 |

| C=N (Oxadiazole) | ~1610-1620 |

| C-O-C (Oxadiazole) | ~1020-1070 |

| Aromatic C-H | ~3000-3100 |

Pharmacological Activity and Potential Applications

The 1,2,4-oxadiazole scaffold is a cornerstone in the development of various therapeutic agents, with derivatives exhibiting a broad range of biological activities.[1][2][9]

Anti-inflammatory and Analgesic Activity

Specifically for this compound, significant local analgesic and anti-inflammatory activity has been demonstrated in murine models.[10] Oral administration of the compound was shown to inhibit acetic acid-induced writhing in mice, a standard test for analgesic efficacy. This suggests a potential mechanism of action related to the inhibition of inflammatory mediators. The broader class of 1,2,4-oxadiazoles has been extensively reviewed for these properties, often linked to the inhibition of cyclooxygenase (COX) enzymes or other targets within the inflammatory cascade.[2][3]

Diagram 3: Potential Mechanism of Anti-inflammatory Action

A conceptual diagram of the compound's potential role.

Genotoxicity Profile

In terms of safety, the genotoxic activity of this compound has been evaluated. The compound did not show mutagenic activity in the Ames test. However, it did induce a weak SOS response in the Chromotest, suggesting some level of DNA interaction. Interestingly, chemical modifications to create peptidyl derivatives of the compound were found to reduce this SOS response to non-significant levels, highlighting a potential avenue for optimizing the safety profile of this chemical class.

Safety and Handling

Based on available safety data, this compound is classified as acutely toxic if swallowed and can cause skin and eye irritation.

-

Hazard Statements: H302 (Harmful if swallowed)

-

Precautionary Statements: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a well-defined chemical entity with established synthetic routes and confirmed analgesic and anti-inflammatory properties. Its structural features, centered on the versatile 1,2,4-oxadiazole ring, make it and its derivatives attractive candidates for further exploration in drug discovery programs, particularly in the search for novel anti-inflammatory agents. This guide provides a foundational understanding of its chemical and biological properties to support such research endeavors.

References

-

Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. [Link]

-

Srivastava, R. M., & Seabra, G. M. (1997). Preparation and reactions of 3-[3-(aryl)-1,2,4-oxadiazol-5-yl] propionic acids. Journal of the Brazilian Chemical Society, 8(4), 391-396. [Link]

-

Kaur, R., et al. (2018). 1,2,4-Oxadiazole as a privileged scaffold for anti-inflammatory and analgesic activities: A complete review. Bioorganic & Medicinal Chemistry, 26(15), 4177-4196. [Link]

-

de Oliveira, R. B., et al. (2009). Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. Letters in Drug Design & Discovery, 6(2), 128-134. [Link]

-

Alam, M. A., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances, 12(45), 29169-29187. [Link]

- Leite, A. C. L., et al. (2005). Genotoxic activity of 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid and its peptidyl derivatives determined by Ames and SOS response tests. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 588(2), 166-171.

-

Husain, A., Ahuja, P., & Sarafroz, M. (2009). Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. Indian Journal of Pharmaceutical Sciences, 71(1), 61-65. [Link]

-

Bhardwaj, V., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-24. [Link]

-

SciELO. (1997). Preparation and reactions of 3-[3-(aryl)-1,2,4-oxadiazol-5-yl] propionic acids. [Link]

-

Santos, J. L., et al. (2011). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o193. [Link]

-

Husain, A., & Ahuja, P. (2009). Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. Indian Journal of Pharmaceutical Sciences, 71(1), 61. [Link]

-

PubChem. (n.d.). 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propionic acid. [Link]

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry, 67(14), 10211-10231. [Link]

-

Srivastava, R. M., de Oliveira, M. L., & de Albuquerque, J. F. C. (1993). Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates. Journal of the Brazilian Chemical Society, 4(4), 117-120. [Link]

-

Santos, S. K. M., et al. (2009). 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2546. [Link]

-

Bostan, R., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(9), 11179-11221. [Link]

-

Husain, A., Ahuja, P., & Sarafroz, M. (2009). Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. Indian Journal of Pharmaceutical Sciences, 71(1), 61. [Link]

-

Newton, A. S., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12797-12810. [Link]

-

PubChemLite. (n.d.). Propanoic acid, 3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-. [Link]

-

Roşca, S. I., et al. (2007). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. UPB Scientific Bulletin, Series B, 69(1), 77-84. [Link]

-

Volza. (n.d.). Phenyl Acid Exports to India. [Link]

-

Nunes, D. S., et al. (1994). Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. Brazilian Journal of Medical and Biological Research, 27(6), 1403-1406. [Link]

Sources

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. volza.com [volza.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RIFM fragrance ingredient safety assessment, 2-methylpropyl 3-methylbutyrate, CAS Registry Number 589-59-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid

Disclaimer: The specific molecular mechanism of action for 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid has not been extensively elucidated in published scientific literature. However, based on the known anti-inflammatory properties of the broader class of 1,2,4-oxadiazole derivatives, this guide proposes a hypothetical mechanism of action centered on the inhibition of cyclooxygenase (COX) enzymes. This document is intended for researchers, scientists, and drug development professionals as a framework for investigating the pharmacological properties of this compound.

Introduction

This compound is a small molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds. While its precise biological targets are not yet fully identified, preliminary studies on related compounds suggest potential anti-inflammatory activity. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. This guide explores the plausible, yet hypothetical, role of this compound as a COX inhibitor.

Hypothetical Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

We postulate that this compound may function as an inhibitor of COX-1 and/or COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever. By inhibiting these enzymes, the compound could effectively reduce the production of these pro-inflammatory mediators.

A Technical Guide to the Physicochemical Properties of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid is a heterocyclic compound belonging to the 1,2,4-oxadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis protocols, and biological context of this compound. All quantitative data are summarized for clarity, and detailed experimental methodologies are provided. Visual diagrams of the synthesis workflow are included to facilitate understanding.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of future experiments.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 24088-59-3 | [5] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [4][5] |

| Molecular Weight | 218.21 g/mol | [5] |

| Appearance | Solid | [5] |

| Melting Point | 122 - 123 °C | [6] |

| SMILES | O=C(O)CCC1=NC(C2=CC=CC=C2)=NO1 | [5] |

| InChI Key | UBSBRLFVQKHLPG-UHFFFAOYSA-N | [5] |

Synthesis and Characterization

The synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propanoic acids is well-documented, with a common and efficient method involving the reaction of an arylamidoxime with succinic anhydride.[7][8] A notable improvement to this synthesis is the use of microwave irradiation, which significantly reduces reaction times.[8]

Experimental Protocols

Microwave-Mediated Synthesis of this compound [8]

This protocol is adapted from a method describing the synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids.[8]

-

Reagents:

-

Benzamidoxime

-

Succinic anhydride

-

-

Procedure:

-

A mixture of benzamidoxime and succinic anhydride is heated in a domestic microwave oven for a short duration (e.g., 2-10 minutes).[8][9]

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the crude product is purified. The purification procedure has been simplified to be quick, environmentally friendly, and cost-effective, potentially involving precipitation by adding an aqueous citric acid solution.[8]

-

The general workflow for the synthesis is depicted in the diagram below.

Spectroscopic Data

Biological Activity and Context

Compounds containing the 1,2,4-oxadiazole ring are recognized for a wide range of biological activities, including anti-inflammatory properties.[1][2] This makes them attractive scaffolds for drug discovery and development.

Genotoxicity Profile

A study on the genotoxic activity of this compound (referred to as POPA in the study) was conducted using the Ames test and the SOS Chromotest.[1] The results indicated no mutagenic activity in the Ames test.[1] However, a weak induction of the SOS response was observed in the Chromotest, suggesting a potential for DNA damage.[1] Interestingly, chemical modifications to the parent compound were shown to reduce this response.[1]

The logical flow of the genotoxicity assessment is outlined below.

Conclusion

This compound is a compound with well-defined physicochemical properties and established synthetic routes. Its 1,2,4-oxadiazole core suggests potential for various biological activities, though its genotoxicity profile warrants consideration in drug development pipelines. Further research into its specific mechanisms of action and structure-activity relationships could unveil novel therapeutic applications.

References

- 1. Genotoxic activity of 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid and its peptidyl derivatives determined by Ames and SOS response tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ipbcams.ac.cn [ipbcams.ac.cn]

- 4. 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propionic acid | C11H10N2O3 | CID 665968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound DiscoveryCPR 24088-59-3 [sigmaaldrich.com]

- 6. heterocyclics.com [heterocyclics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

A Technical Guide to the Structural Analogs of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic Acid: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid, a core scaffold that has garnered significant interest in medicinal chemistry. The 1,2,4-oxadiazole moiety serves as a versatile bioisostere for amide and ester groups, offering enhanced metabolic stability.[1] This guide details the synthesis, biological activities, and mechanistic insights of various analogs, presenting quantitative data, experimental protocols, and visual representations of relevant signaling pathways.

Synthesis of Structural Analogs

The primary synthetic route to 3-(3-aryl-1,2,4-oxadiazol-5-yl)propanoic acid analogs involves the reaction of arylamidoximes with succinic anhydride.[2][3] Microwave-assisted synthesis has been shown to be an efficient method, significantly reducing reaction times and improving yields.[2][3]

General Experimental Protocol: Microwave-Assisted Synthesis

A mixture of the appropriately substituted arylamidoxime (1.0 eq.) and succinic anhydride (1.1 eq.) is subjected to microwave irradiation. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is purified, typically by recrystallization or column chromatography.[4]

Biological Activities and Quantitative Data

Structural modifications of the this compound scaffold have yielded analogs with a wide range of biological activities, including antitumor, anti-inflammatory, and larvicidal effects. The nature and position of substituents on the phenyl ring, as well as modifications to the propanoic acid side chain, have been shown to significantly influence potency and selectivity.

Antitumor Activity

Several 1,2,4-oxadiazole derivatives have demonstrated potent antitumor activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis through caspase-3 activation and the inhibition of key signaling pathways such as NF-κB.[5][6]

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| Analog 1 | 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione | Panel of 11 human cancer cell lines | Mean IC50 ≈ 92.4 | [7] |

| Analog 2 | 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione | Panel of 11 human cancer cell lines | Mean IC50 ≈ 9.4 | [1] |

| Analog 3 | N-cyclo-hexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine | B16-F10 (Melanoma) | - | [4][8] |

Anti-inflammatory Activity

The anti-inflammatory properties of 1,2,4-oxadiazole analogs are often attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses.[6][9]

| Compound ID | Structure | Assay | IC50 (µM) | Reference |

| Analog 4 | (Structure not specified) | LPS-induced NO release in RAW264.7 cells | - | [6][9] |

Larvicidal Activity

Analogs of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propanoic acid have exhibited significant larvicidal activity against Aedes aegypti. Structure-activity relationship studies suggest that electron-withdrawing substituents on the phenyl ring enhance this activity.[2][3]

| Compound ID | R-group on Phenyl Ring | LC50 (ppm) | Reference |

| 3a | H | >100 | [3] |

| 3f | p-Cl | 63.8 | [3] |

| 3g | p-Br | 71.5 | [3] |

| 3i | p-NO2 | 28.1 | [3] |

Experimental Protocols for Biological Assays

In Vitro Antitumor Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[4][8]

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium.

-

Cell Treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and nitric oxide (NO) production.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of inhibition of NO production is calculated, and the IC50 value is determined.[6][9]

Larvicidal Bioassay (Aedes aegypti)

-

Larvae Preparation: Late third or early fourth instar larvae of Aedes aegypti are used.

-

Test Solutions: Solutions of the test compounds are prepared in a suitable solvent (e.g., ethanol) at various concentrations.

-

Exposure: A specific number of larvae (e.g., 20) are placed in beakers containing the test solution.

-

Observation: Mortality is recorded after 24 hours of exposure.

-

Data Analysis: The LC50 (lethal concentration 50%) values are calculated using probit analysis.[2][3]

Signaling Pathways and Mechanisms of Action

Inhibition of NF-κB Signaling Pathway

Several 1,2,4-oxadiazole analogs exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The active compounds block the phosphorylation and subsequent degradation of IκB, thereby preventing NF-κB nuclear translocation.[6][9]

Induction of Apoptosis via Caspase-3 Activation

The antitumor activity of some 1,2,4-oxadiazole derivatives is mediated by the induction of apoptosis, a programmed cell death process. These compounds can activate initiator caspases (e.g., caspase-9) which in turn cleave and activate effector caspases, such as caspase-3. Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving various cellular substrates, ultimately leading to cell death.[5]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The synthetic accessibility and the potential for structural modification allow for the fine-tuning of pharmacological properties. Further research into the structure-activity relationships and mechanisms of action of these analogs will be crucial for the design of more potent and selective drug candidates. The data and protocols presented in this guide aim to facilitate these future research and development endeavors.

References

- 1. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved microwave-mediated synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids and their larvicidal and fungal growth inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Silico Modeling Guide for 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic Acid: From Ligand Profiling to Target Interaction Analysis

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico evaluation of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid (POPA). As a compound with known, albeit not extensively characterized, biological activities, POPA serves as an ideal candidate for a case study in computational drug discovery.[1][2] This document is designed for researchers, scientists, and drug development professionals, detailing an integrated workflow that begins with ligand preparation and physicochemical profiling, progresses through target identification and molecular docking, and culminates in the validation of protein-ligand interactions using molecular dynamics simulations. The methodologies described herein are grounded in established scientific principles, emphasizing the rationale behind tool selection and parameterization to ensure a robust and reproducible computational analysis.

Introduction: The Rationale for In Silico First Approach

The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates often attributed to poor pharmacokinetic profiles or lack of efficacy discovered late in development.[3] In silico, or computer-aided drug design (CADD), methodologies have become indispensable for mitigating these risks by enabling rapid, cost-effective evaluation of drug candidates at the earliest stages.[4][5]

The subject of this guide, this compound (PubChem CID: 665968), belongs to the 1,2,4-oxadiazole class of heterocyclic compounds.[6] This scaffold is of significant interest in medicinal chemistry as it often serves as a bioisostere for amide and ester functionalities, a strategy used to improve metabolic stability and pharmacokinetic properties.[7][8] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[8][9] Given the known larvicidal and potential anti-inflammatory activities of POPA, a structured in silico investigation is warranted to elucidate its mechanism of action, predict its drug-like properties, and identify potential biological targets.[1][2]

This guide presents a holistic workflow, not as a rigid protocol, but as a logical and adaptable framework for the computational characterization of novel or under-explored chemical entities.

Caption: A high-level overview of the integrated in silico workflow.

Ligand Preparation and Physicochemical Profiling

The foundational step in any CADD pipeline is the accurate representation of the small molecule. This involves generating a high-quality 3D structure and predicting its fundamental physicochemical and pharmacokinetic properties.

Protocol: Ligand Structure Generation

-

Obtain 2D Representation: Start with a known representation of POPA, such as its SMILES string (C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)O), obtainable from databases like PubChem.[6]

-

Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D representation into a 3D structure. This step is critical as it generates the initial conformer for all subsequent analyses.

-

Energy Minimization: The initial 3D structure must be energy-minimized to achieve a stable, low-energy conformation. This is performed using a molecular mechanics force field (e.g., MMFF94 or GAFF). This step corrects any unrealistic bond lengths or angles from the initial conversion.

-

Protonation State and Charges: Determine the correct protonation state of the molecule at a physiological pH (e.g., 7.4). The carboxylic acid group of POPA will likely be deprotonated. Subsequently, assign partial charges (e.g., Gasteiger charges) to each atom, which are essential for calculating electrostatic interactions in docking and dynamics simulations.[10]

Physicochemical and ADMET Prediction

Before engaging in computationally intensive simulations, it is prudent to evaluate the "drug-likeness" of the compound. This involves predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[11][12] Using multiple web-based tools is recommended to build confidence in the predictions through consensus.[11]

Recommended Open-Access Tools:

-

SwissADME: For predicting a wide range of physicochemical properties, drug-likeness (e.g., Lipinski's Rule of Five), and pharmacokinetic parameters.

-

pkCSM: Provides predictions on absorption (including Caco-2 permeability), distribution (e.g., BBB permeability), metabolism (CYP substrate/inhibitor), and toxicity.

-

ADMETlab 2.0: A comprehensive platform for ADMET prediction.[13]

Table 1: Hypothetical ADMET Profile for POPA

| Property | Predicted Value | Implication | Source Tool(s) |

|---|---|---|---|

| Molecular Weight | ~220 g/mol | Favorable (Lipinski compliant) | SwissADME |

| LogP | ~2.5 | Good balance of solubility/permeability | pkCSM, SwissADME |

| H-Bond Donors | 1 | Favorable (Lipinski compliant) | SwissADME |

| H-Bond Acceptors | 4 | Favorable (Lipinski compliant) | SwissADME |

| BBB Permeability | Low/Negative | Unlikely to cross the blood-brain barrier | pkCSM |

| Caco-2 Permeability | Moderate | Potential for good oral absorption | pkCSM |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions | ADMETlab 2.0 |

| Ames Mutagenicity | Low/Negative | Low risk of mutagenicity | pkCSM, ADMETlab 2.0 |

Note: The values in this table are illustrative and should be generated using the actual tools for a real analysis.

Target Identification and Molecular Docking

With a well-characterized ligand, the next step is to identify its potential biological targets and model the interaction. Given POPA's known anti-inflammatory and larvicidal activities, we can hypothesize potential targets. For this guide, we will proceed with a well-known anti-inflammatory target, Cyclooxygenase-2 (COX-2), as a practical example.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[14] The process involves sampling numerous conformations of the ligand within the protein's binding site and scoring them based on a scoring function that estimates binding affinity.[4]

Caption: A step-by-step workflow for a typical molecular docking experiment.

Protocol: Molecular Docking with AutoDock Vina

This protocol provides a conceptual workflow using UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculation.[15]

-

Protein Preparation:

-

Fetch the crystal structure of human COX-2 from the Protein Data Bank (PDB), for example, PDB ID: 5IKR.

-

Using UCSF Chimera, remove all water molecules and non-essential ions.

-

Add polar hydrogens to the protein structure to ensure correct ionization states.

-

Assign partial charges (e.g., AMBER ff14SB).

-

Save the cleaned protein structure as a .pdbqt file, the required format for Vina.[10]

-

-

Ligand Preparation:

-

Load the energy-minimized 3D structure of POPA into Chimera.

-

Assign Gasteiger charges and merge non-polar hydrogens.

-

Define the rotatable bonds within the ligand.

-

Save the prepared ligand as a .pdbqt file.[16]

-

-

Grid Box Definition:

-

Define the search space for the docking simulation. A common and effective strategy is to center the grid box on the position of the co-crystallized ligand in the original PDB file.

-

Ensure the grid box dimensions (e.g., 25x25x25 Å) are large enough to encompass the entire binding site and allow the ligand to rotate freely.

-

-

Execution and Analysis:

-

Run AutoDock Vina using the prepared protein, ligand, and a configuration file specifying the grid box coordinates and dimensions.

-

Vina will output a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.[14]

-

Visualize the top-scoring poses in complex with the protein using PyMOL or Chimera. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between POPA and the amino acid residues in the COX-2 active site.

-

Molecular Dynamics (MD) Simulation: Validating the Interaction

While docking provides a static snapshot of the binding event, a molecular dynamics (MD) simulation offers a dynamic view, assessing the stability of the protein-ligand complex over time.[4][17] MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities.[18]

Rationale for MD Simulation

An MD simulation serves to validate the docking results by answering critical questions:

-

Is the predicted binding pose stable over a nanosecond timescale?

-

Do the key interactions observed in the docking pose persist throughout the simulation?

-

How does the ligand's presence affect the protein's flexibility and conformation?

Protocol: MD Simulation using GROMACS

This protocol outlines the major steps for running an MD simulation with GROMACS, a widely used and highly efficient simulation engine.[19][20]

-

System Preparation:

-

Topology Generation: Create a topology file for the protein using a force field like AMBER03.[17] Generate parameters for the POPA ligand using a tool like Antechamber or a generalized force field (GAFF). Combine these into a complex topology.

-

Solvation: Place the protein-ligand complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with a water model (e.g., TIP3P).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.

-

-

Simulation Execution:

-

Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes introduced during preparation.

-

Equilibration (NVT & NPT):

-

Conduct a short simulation (e.g., 100 ps) under constant Number of particles, Volume, and Temperature (NVT) to allow the system to reach the target temperature.

-

Follow with a longer simulation (e.g., 500 ps) under constant Number of particles, Pressure, and Temperature (NPT) to adjust the system density to the correct level.

-

-

Production MD: Run the main simulation for a duration sufficient to observe the stability of the complex (e.g., 50-100 nanoseconds).

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates the complex has reached equilibrium and the ligand is not diffusing out of the binding pocket.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify regions of high flexibility and see how ligand binding affects local dynamics.

-

Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking. Quantify the percentage of simulation time that these interactions are maintained.

-

Table 2: Key Analysis Metrics from MD Simulation

| Metric | Purpose | Indication of a Stable Complex |

|---|---|---|

| Ligand RMSD | Assesses the stability of the ligand's position. | A low, stable value (e.g., < 2-3 Å) relative to the protein binding site. |

| Protein RMSD | Assesses the overall stability of the protein structure. | A plateauing value indicating the protein has reached equilibrium. |

| Hydrogen Bonds | Quantifies specific polar interactions over time. | High occupancy (>50% of simulation time) for key hydrogen bonds. |

| Radius of Gyration | Measures the compactness of the protein. | A stable value indicating no major unfolding events. |

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the characterization of this compound. By systematically applying ligand profiling, molecular docking, and molecular dynamics simulations, researchers can generate robust, data-driven hypotheses about a compound's drug-like potential and its mechanism of action. This computational-first approach not only accelerates the discovery process but also allows for the rational design of subsequent experimental studies.[21][22]

The insights gained from this workflow can guide lead optimization efforts, such as designing derivatives of POPA with improved binding affinity or a more favorable ADMET profile. Advanced techniques like free energy perturbation (FEP) or quantitative structure-activity relationship (QSAR) modeling can be employed to further refine and prioritize new chemical entities, ultimately increasing the probability of success in the complex landscape of drug development.

References

-

Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link][11][12]

-

Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

-

Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]

-

GROMACS. (n.d.). GROMACS tutorial. EMBL-EBI. Retrieved from [Link][19]

-

Omics Tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link][16]

-

Al-Ostoot, F. H., et al. (2023). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, e2300223. [Link][7]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link][14]

-

Saczewski, J., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 24(3), 577. [Link][9]

-

Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link][23]

-

Lindahl, E. (n.d.). Molecular Dynamics Simulation Tutorial. Retrieved from [Link][17]

-

Street, L. J., et al. (1992). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 35(16), 2904-2915. [Link][24]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link][20]

-

Kumar, A., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Applied Organometallic Chemistry, 35(10), e6344. [Link][8]

-

Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Green Chemistry for Drug Discovery (pp. 121-140). Springer, Singapore. [Link][13]

-

University of Oslo. (n.d.). Basics of Molecular Dynamics Simulation. Retrieved from [Link][18]

-

Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Future medicinal chemistry, 11(21), 2809–2829. [Link][3]

-

The Clinical Trial Vanguard. (2024, April 17). How Do In Silico Trials Work? A Brief Guide. Retrieved from [Link][21]

-

Dockdynamics In-Silico Lab. (2022, December 6). Drug discovery by using in-silico experiments. Retrieved from [Link][4]

-

Patsnap. (2025, March 20). What is in silico drug discovery?. Retrieved from [Link][22]

-

Frontiers Media. (n.d.). In Silico Methods for Drug Design and Discovery. Retrieved from [Link][5]

-

National Center for Biotechnology Information. (n.d.). 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propionic acid. PubChem. Retrieved from [Link][6]

-

de Oliveira, R. B., et al. (2008). Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. Letters in Drug Design & Discovery, 5(2), 104-111. [Link][1]

-

Leite, A. C. L., et al. (2005). Genotoxic activity of 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid and its peptidyl derivatives determined by Ames and SOS response tests. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 588(2), 166-171. [Link][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Genotoxic activity of 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid and its peptidyl derivatives determined by Ames and SOS response tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dockdynamics.com [dockdynamics.com]

- 5. frontiersin.org [frontiersin.org]

- 6. 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propionic acid | C11H10N2O3 | CID 665968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sites.ualberta.ca [sites.ualberta.ca]

- 11. tandfonline.com [tandfonline.com]

- 12. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 17. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]

- 18. dasher.wustl.edu [dasher.wustl.edu]

- 19. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 20. GROMACS Tutorials [mdtutorials.com]

- 21. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 22. What is in silico drug discovery? [synapse.patsnap.com]

- 23. m.youtube.com [m.youtube.com]

- 24. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Data of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure

IUPAC Name: 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid Molecular Formula: C₁₁H₁₀N₂O₃ Molecular Weight: 218.21 g/mol CAS Number: 24088-59-3[1][2]

The structure consists of a phenyl ring attached to a 1,2,4-oxadiazole heterocycle, which is in turn connected to a propanoic acid chain.

Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.40 - 7.60 | Multiplet | - | Phenyl protons (meta, para) |

| ~8.00 - 8.10 | Multiplet | - | Phenyl protons (ortho) |

| 3.25 | Triplet | 7.0 | -CH₂- (alpha to oxadiazole) |

| 2.94 | Triplet | 7.0 | -CH₂- (alpha to carboxyl) |

| ~12.0 | Singlet | - | Carboxylic acid proton (-COOH) |

Note: The data for the propanoic acid chain is based on experimentally reported values[3]. The chemical shifts for the phenyl and carboxylic acid protons are estimated based on typical values for similar structures.

Table 2: Expected ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~178 | Carboxylic acid carbon (-C OOH) |

| ~168 | Oxadiazole carbon (C5) |

| ~165 | Oxadiazole carbon (C3) |

| ~127 - 132 | Phenyl carbons |

| ~30 | Propanoic acid -C H₂- (alpha to carboxyl) |

| ~25 | Propanoic acid -C H₂- (alpha to oxadiazole) |

Note: These are predicted chemical shifts based on data from analogous compounds and general principles of ¹³C NMR spectroscopy.

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2900-3000 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | C=C stretch (aromatic ring) |

| ~1550 | C=N stretch (oxadiazole ring) |

| ~1200-1300 | C-O stretch (carboxylic acid) |

| ~900-1100 | Ring vibrations (oxadiazole) |

Note: These are expected absorption ranges for the functional groups present in the molecule.

Table 4: Expected Mass Spectrometry (MS) Fragmentation

| m/z Value | Proposed Fragment Ion |

| 218 | [M]⁺ (Molecular ion) |

| 173 | [M - COOH]⁺ |

| 145 | [M - CH₂CH₂COOH]⁺ or [C₈H₅N₂O]⁺ |

| 103 | [C₇H₅N]⁺ (Benzonitrile cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: These are predicted fragmentation patterns based on the molecular structure and known fragmentation of similar compounds.

Experimental Protocols

The following are detailed, representative protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker, Varian).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence for proton NMR.

-

Set the spectral width to cover the range of approximately -1 to 13 ppm.

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer (e.g., Perkin-Elmer, Thermo Fisher).

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Optimize the ionization source parameters to achieve good signal intensity.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

"pharmacokinetics of 1,2,4-oxadiazole derivatives"

An In-Depth Technical Guide to the Pharmacokinetics of 1,2,4-Oxadiazole Derivatives

Abstract

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its utility as a bioisosteric replacement for amide and ester functionalities has led to its incorporation into a wide array of therapeutic candidates, spanning indications from oncology to infectious diseases.[3][4] However, the successful translation of these promising compounds from bench to bedside is critically dependent on a thorough understanding of their pharmacokinetic properties. This guide provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) characteristics of 1,2,4-oxadiazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the metabolic fate of the 1,2,4-oxadiazole core, detail key experimental protocols for ADME assessment, and explore the structure-pharmacokinetic relationships that govern the disposition of these molecules in biological systems.

Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery

The 1,2,4-oxadiazole scaffold is a cornerstone in contemporary drug design, valued for its favorable physicochemical and pharmacokinetic properties.[5][6] This heterocyclic motif is a versatile building block, enabling interaction with various biomacromolecules through hydrogen bonding.[5][6] The thermal and chemical stability of the oxadiazole ring often contributes to enhanced metabolic stability in biological systems.[3][7] Consequently, derivatives of 1,2,4-oxadiazole have been investigated for a multitude of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[5][7][8] The significance of this scaffold is underscored by its presence in clinically used drugs, highlighting its role in the development of novel therapeutics.[7]

The Pharmacokinetic Profile of 1,2,4-Oxadiazole Derivatives: A Four-Part Analysis (ADME)

A comprehensive understanding of a drug candidate's ADME profile is fundamental to predicting its in vivo behavior, efficacy, and safety.[9] For 1,2,4-oxadiazole derivatives, each aspect of ADME presents unique considerations.

Absorption

The oral bioavailability of 1,2,4-oxadiazole derivatives is a key determinant of their therapeutic potential. Several studies have demonstrated that these compounds can be designed to have high oral absorption and good bioavailability.[7] Key factors influencing absorption include aqueous solubility and membrane permeability.

-

Aqueous Solubility: The solubility of 1,2,4-oxadiazole derivatives can be modulated by the nature of their substituents. For instance, certain derivatives have shown moderate aqueous solubility in the range of 40–70 µg/mL at physiological pH 7.4.[10][11]

-

Permeability: The ability of these compounds to traverse the intestinal epithelium is often assessed using in vitro models like the Caco-2 cell permeability assay. Apparent permeability (Papp) values for some derivatives have been reported in the range of 1 to 5 × 10⁻⁶ cm/s, suggesting good potential for oral absorption.[10][11]

Distribution

Once absorbed, the distribution of a drug to its target tissues is governed by factors such as plasma protein binding and its volume of distribution.

-

Plasma Protein Binding (PPB): The extent of PPB can significantly impact the free drug concentration available to exert a pharmacological effect. While specific PPB data for a wide range of 1,2,4-oxadiazole derivatives is not extensively consolidated, it is a critical parameter to assess during preclinical development. Standard in vitro methods like equilibrium dialysis are employed for this purpose.

-

Volume of Distribution (Vd): A high volume of distribution was noted for the antibiotic 5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole, indicating extensive tissue distribution.[12] This parameter is influenced by the lipophilicity and tissue-binding properties of the compound.

Metabolism: The Achilles' Heel and Avenues for Optimization

Metabolism is arguably the most critical aspect of the pharmacokinetics of 1,2,4-oxadiazole derivatives. While the ring itself is relatively stable, it is susceptible to specific metabolic transformations, primarily ring cleavage.

The metabolic fate of these compounds is often investigated using in vitro systems such as liver microsomes and hepatocytes from various species, including humans, rats, and dogs.[13][14] A common metabolic pathway involves the opening of the 1,2,4-oxadiazole ring.[13][14] This can occur through reductive N-O bond cleavage followed by hydrolysis, leading to the formation of metabolites like carboxylic acids and N-cyanoamides.[13] In some cases, this ring opening is mediated by cytochrome P450 (CYP) enzymes, while in others, non-CYP enzymes under anaerobic conditions have been implicated.[14][15]

The specific CYP isoforms involved in the metabolism of xenobiotics are numerous, with CYP1A2, CYP2C9, CYP2D6, and CYP3A4 being among the most important for drug metabolism.[16][17] For some 1,3,4-oxadiazole derivatives, CYP1A2 has been identified as a major contributor to ring opening.[15] The metabolic stability of 1,2,4-oxadiazole derivatives can vary, with some compounds showing moderate stability in liver microsomes with half-lives of 30-60 minutes.[10][11]

Caption: Metabolic ring cleavage of the 1,2,4-oxadiazole core.

Excretion

The elimination of 1,2,4-oxadiazole derivatives and their metabolites occurs through various routes, primarily urinary and biliary excretion. For example, the GPR119 agonist DS-8500a was found to be extensively metabolized, with metabolites being excreted in both urine and bile.[14] The route and rate of excretion are dependent on the physicochemical properties of the parent drug and its metabolites.

Structure-Pharmacokinetic Relationships (SPR): Modulating ADME Properties

The pharmacokinetic profile of 1,2,4-oxadiazole derivatives can be fine-tuned through strategic structural modifications. The substituents at the C3 and C5 positions of the oxadiazole ring play a crucial role in determining the ADME properties of the molecule.

For instance, in a series of 1,2,4-oxadiazole-based antibiotics, modifications at the 5-position of the ring significantly influenced their antibacterial activity and, implicitly, their pharmacokinetic properties.[12] The addition of fluorine atoms or heterocyclic substitutions like indole were tolerated without significant loss of activity, suggesting these modifications could be used to optimize pharmacokinetics.[12] Lipophilicity, as measured by Log D, is another critical parameter that can be modulated through structural changes, which in turn affects solubility, permeability, and metabolic stability.[10][11]

Caption: Interplay between structure and pharmacokinetic properties.

Key Experimental Protocols for In Vitro ADME Assessment

To ensure the generation of reliable and reproducible data, standardized in vitro ADME assays are essential.[9][18] Below are step-by-step methodologies for key experiments.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (CLint) of a 1,2,4-oxadiazole derivative in HLM.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Test compound stock solution (in DMSO)

-

Positive control compound with known metabolic stability

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Thaw HLM on ice. Prepare the NADPH regenerating system and phosphate buffer.

-

Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and test compound to achieve the desired final concentrations (e.g., 0.5 mg/mL HLM, 1 µM test compound).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

-

Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line gives the rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance is then calculated based on the half-life and incubation conditions.

Self-Validation:

-

Include a positive control to ensure the metabolic activity of the HLM.

-

Run a negative control (without NADPH) to assess non-enzymatic degradation.

-

Monitor the internal standard to account for variations in sample processing and analysis.

Protocol: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a 1,2,4-oxadiazole derivative.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium

-

Hank's Balanced Salt Solution (HBSS)

-

Test compound stock solution

-

Lucifer yellow (for monitoring monolayer integrity)

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed Caco-2 cells on Transwell inserts and culture them for 21-25 days to form a confluent and differentiated monolayer.

-

Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

-

Assay Buffer Preparation: Prepare the test compound in HBSS at the desired concentration.

-

Apical to Basolateral (A-B) Permeability:

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add the test compound solution to the apical (A) side of the Transwell insert.

-

Add fresh HBSS to the basolateral (B) side.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, take samples from the basolateral side and replace with fresh HBSS.

-

-

Basolateral to Apical (B-A) Permeability: Perform the same procedure in the reverse direction to assess active efflux.

-

Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber. The efflux ratio (Papp B-A / Papp A-B) is calculated to identify potential active transport.

Self-Validation:

-

Use high and low permeability control compounds.

-

Ensure TEER values are within the acceptable range.

-

Confirm low permeability of Lucifer yellow.

Caption: A typical in vitro ADME screening workflow.

Case Studies: Pharmacokinetic Parameters of Selected 1,2,4-Oxadiazole Derivatives

The following table summarizes in vitro ADME data for a series of 1,2,4-oxadiazole derivatives investigated as EGFR inhibitors.[10][11]

| Compound | Aqueous Solubility (µg/mL at pH 7.4) | Log D | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) |

| 7a | 45.9 ± 7.2 | 1-3 | 1-5 | 30-60 |

| 7b | 56.6 ± 9.5 | 1-3 | 1-5 | 30-60 |

| 7e | 67.8 ± 6.4 | >5 | 17 | 30-60 |

| 7m | N/A | 1-3 | 1-5 | 30-60 |

Data extracted from literature.[10][11] N/A: Not available.

This data illustrates how compounds with balanced lipophilicity (Log D 1-3) exhibit moderate permeability, while highly lipophilic compounds like 7e show high permeability.[10][11] All tested compounds demonstrated moderate metabolic stability.[10][11]

Conclusion and Future Perspectives

The 1,2,4-oxadiazole scaffold continues to be a valuable asset in the quest for novel therapeutics. A thorough understanding and early assessment of the pharmacokinetic properties of its derivatives are paramount for successful drug development. The metabolic lability of the oxadiazole ring, particularly its propensity for cleavage, remains a key challenge that medicinal chemists must address through rational drug design. Future research should focus on building more extensive structure-pharmacokinetic relationship models to better predict the ADME properties of novel 1,2,4-oxadiazole derivatives, thereby accelerating their journey from discovery to clinical application.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]

- 8. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmtech.com [pharmtech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. books.rsc.org [books.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a cornerstone of drug discovery. Among these, the 1,2,4-oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered significant attention as a "privileged scaffold."[1] This is attributed to its favorable physicochemical properties, metabolic stability, and its role as a bioisostere for amide and ester functionalities, which are susceptible to hydrolysis.[1] This guide provides a comprehensive technical overview of the diverse biological activities of 1,2,4-oxadiazole compounds, delving into their synthesis, mechanisms of action, and the experimental methodologies used for their evaluation.

The Versatility of the 1,2,4-Oxadiazole Core: A Gateway to Diverse Biological Activities

The unique structural features of the 1,2,4-oxadiazole nucleus, including its aromaticity and the presence of lone pair electrons, allow for a wide range of substitutions at the C3 and C5 positions. This chemical tractability has enabled the synthesis of extensive libraries of derivatives, leading to the discovery of compounds with a broad spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, making the 1,2,4-oxadiazole scaffold a highly sought-after pharmacophore in the development of new drugs.[1][2]

Anticancer Activity: Targeting the Hallmarks of Malignancy

1,2,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3][4][5] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in tumor growth, proliferation, and survival.

Mechanism of Action: Disrupting Cancer Cell Signaling

Several studies have elucidated the molecular targets of anticancer 1,2,4-oxadiazole compounds. A prominent mechanism involves the inhibition of the EGFR/PI3K/Akt/mTOR signaling cascade, a critical pathway that is often dysregulated in cancer. By inhibiting key kinases in this pathway, these compounds can effectively halt cell cycle progression and induce apoptosis.[6][7]

Another important target is the NF-κB signaling pathway, which plays a crucial role in inflammation-driven cancers and tumor cell survival.[8][9] Certain 1,2,4-oxadiazole derivatives have been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[10][11]

Signaling Pathway: Anticancer Mechanism of 1,2,4-Oxadiazoles

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]